Dibenzo[b,d]furan-3-sulfonyl chloride
Overview
Description
Dibenzo[b,d]furan-3-sulfonyl chloride is a chemical compound with the molecular formula C12H7ClO3S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a mixture of dibenzo[b,d]furan-3-amine, glacial acetic acid (AcOH), and concentrated hydrochloric acid (HCl). This mixture is added slowly to sodium nitrite (NaNO2) in water at -20°C .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H . The compound has a molecular weight of 266.7 g/mol .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 420.528°C at 760 mmHg . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antimycobacterial Activity
A study by Yempala et al. (2014) demonstrates the use of dibenzo[b,d]furan-3-sulfonyl chloride in the synthesis of dibenzo[b,d]furan-1,2,3-triazole conjugates. These conjugates were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and identified several promising lead analogues for treating tuberculosis (Yempala et al., 2014).
Organic Electronics Application
Zhao et al. (2017) synthesized a novel anthracene derivative incorporating dibenzo[b,d]furan units for application in organic thin-film transistors (OTFTs). This integration is innovative due to the carrier transport ability, thermal stability, and fluorescence of dibenzo[b,d]furan units (Zhao et al., 2017).
OLED Materials
Hong et al. (2020) used dibenzo[b,d]furan as a building block for synthesizing new hole-blocking materials for high-performance blue phosphorescent organic light-emitting diodes (OLEDs). These materials showed high thermal stability and energy efficiency, contributing significantly to the development of OLEDs (Hong et al., 2020).
Geochemical Analysis
Marynowski et al. (2002) identified phenyl derivatives of dibenzo[b,d]furan in sedimentary rocks, hydrothermal petroleum, and bitumen. This discovery aids in understanding the formation and distribution of such compounds in geological samples (Marynowski et al., 2002).
Organic Material Synthesis
Wallace and Heimlich (1968) explored the decomposition of dibenzothiophene dioxide to dibenzo[b,d]furan in the presence of molten alkali. This study is crucial for understanding the chemical reactions and product formation involving dibenzo[b,d]furan derivatives (Wallace & Heimlich, 1968).
Antitubercular Agents Development
Patpi et al. (2012) combined dibenzo[b,d]furan with 1,2,3-triazole to create hybrid compounds, which showed significant inhibitory activity against Mycobacterium tuberculosis. This approach highlights the role of dibenzo[b,d]furan in developing potential antimycobacterial agents (Patpi et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
dibenzofuran-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJNXSWIIBSXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623293 | |
Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42138-14-7 | |
Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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